molecular formula C10H18ClNO2 B1523501 tert-Butyl 3-chloropiperidine-1-carboxylate CAS No. 885275-01-4

tert-Butyl 3-chloropiperidine-1-carboxylate

Cat. No. B1523501
M. Wt: 219.71 g/mol
InChI Key: JPSPBVBCTKBAEJ-UHFFFAOYSA-N
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Description

“tert-Butyl 3-chloropiperidine-1-carboxylate” is a chemical compound with the molecular formula C10H18ClNO2 . It has an average mass of 219.708 Da and a monoisotopic mass of 219.102600 Da . It is also known by its IUPAC name, "tert-butyl 3-chloropiperidine-1-carboxylate" .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-chloropiperidine-1-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted at the 3rd position with a chlorine atom and at the 1st position with a carboxylate functional group .

Scientific Research Applications

Obesity and Pregnancy Management

Phenyl-tert-butylamine, a derivative of tert-butyl, formed as a resin complex, has been studied for controlling obesity during pregnancy without dietary restrictions. Its effectiveness was evaluated in patients treated during the third trimester, offering insights into obesity management in pregnant populations (Sands, 1962).

Oxidative Stress in HIV Patients

Research involving tert-Butyl hydroperoxide, related to tert-butyl compounds, has explored its role in oxidative stress in erythrocytes of HIV patients. The study assessed oxidative stress indicators and suggested the potential role of these compounds in monitoring and therapeutic interventions for HIV patients (Repetto et al., 1996).

Exposure and Health Impact Assessment

Studies have detected synthetic phenolic antioxidants like butylated hydroxytoluene (BHT), related to tert-butyl, in human urine, linking them to consumer product exposure. The research provides a framework for evaluating the health impact of such exposure and its potential links to various health concerns (Wang & Kannan, 2019).

Biomonitoring of Exposure

Biomonitoring studies have quantified metabolites of commonly used antioxidants like BHT in human urine, offering insights into the widespread exposure levels and potential health implications of such compounds (Schmidtkunz et al., 2020).

properties

IUPAC Name

tert-butyl 3-chloropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSPBVBCTKBAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693541
Record name tert-Butyl 3-chloropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-chloropiperidine-1-carboxylate

CAS RN

885275-01-4
Record name 1,1-Dimethylethyl 3-chloro-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-chloropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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